molecular formula C22H23N7O2 B2789155 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide CAS No. 1170423-84-3

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Cat. No.: B2789155
CAS No.: 1170423-84-3
M. Wt: 417.473
InChI Key: RRYCGODVWXXJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with an amino group, a methylamino group, and a 1,2,4-oxadiazol-5-yl moiety bearing an o-tolyl substituent. The acetamide side chain is further functionalized with a p-tolyl group. The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling steps, as observed in analogous pyrazole-oxadiazole hybrids .

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c1-13-8-10-15(11-9-13)25-17(30)12-29-19(23)18(21(24-3)27-29)22-26-20(28-31-22)16-7-5-4-6-14(16)2/h4-11H,12,23H2,1-3H3,(H,24,27)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYCGODVWXXJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is a complex organic molecule characterized by its unique structural features, including an oxadiazole moiety and a pyrazole ring. These functional groups suggest potential biological activities that are of significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O2C_{21}H_{22}N_{6}O_{2}, with a molecular weight of approximately 394.44 g/mol. The presence of multiple functional groups, including amino and acetamide groups, enhances its reactivity and potential for biological interaction.

PropertyValue
Molecular FormulaC21H22N6O2C_{21}H_{22}N_{6}O_{2}
Molecular Weight394.44 g/mol
Structural FeaturesOxadiazole, Pyrazole

Mechanisms of Biological Activity

The biological activity of the compound is largely attributed to its ability to interact with various biological targets. Notably, compounds containing oxadiazole and pyrazole rings have been reported to exhibit diverse pharmacological effects, including:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission.

In Vitro Studies

Recent studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activities against AChE and BuChE. For example, one study reported IC50 values ranging from 5.80 µM to 40.80 µM for AChE inhibition, with some analogues outperforming the standard drug Donepezil (IC50 = 33.65 µM) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole and pyrazole rings can significantly influence biological activity. For instance:

  • Positioning of Substituents : The introduction of electron-withdrawing groups (like nitro groups) at specific positions on the aromatic rings has been shown to enhance inhibitory potency against cholinesterases .
Compound VariantAChE IC50 (µM)BuChE IC50 (µM)
Standard (Donepezil)33.6535.80
Analogue A12.815.0
Analogue B19.022.5

Case Studies

Several case studies highlight the biological relevance of compounds structurally related to This compound :

  • Neuroprotective Effects : Research indicates that oxadiazole derivatives can protect neuronal cells from apoptosis through modulation of signaling pathways involved in cell survival .
  • Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth via non-covalent interactions with target proteins involved in cancer progression .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit diverse biological activities. The following are key findings related to the biological activity of this compound:

  • Inhibition of AChE and BuChE : Molecular docking studies suggest that this compound can interact non-covalently with AChE and BuChE, blocking access to the enzyme's catalytic sites. This interaction indicates potential as a reversible inhibitor, which is crucial for developing treatments for dementia-related conditions.
  • Neuroprotective Effects : In vitro studies have demonstrated that derivatives of this compound show varying degrees of AChE inhibition with IC50 values ranging from 5.80 µM to 40.80 µM, suggesting efficacy comparable to established drugs like Donepezil.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the oxadiazole ring through condensation reactions.
  • Introduction of the pyrazole structure via cyclization.
  • Final acylation step to attach the acetamide group.

This multi-step synthesis highlights the complexity and versatility of the compound for further derivatization aimed at enhancing biological activity.

Acetylcholinesterase Inhibition

Studies have demonstrated that compounds similar to 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide exhibit significant inhibition of AChE and BuChE. This inhibition is crucial for developing therapeutic agents aimed at improving cognitive function in patients with Alzheimer's disease.

Neuroprotective Effects

Research has indicated that this compound could possess neuroprotective properties due to its ability to inhibit cholinesterases effectively. This suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is a hallmark.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains several reactive sites:

  • 1,2,4-Oxadiazole Ring : Known for thermal stability but susceptible to nucleophilic/electrophilic substitution under acidic or basic conditions.

  • Pyrazole Ring : May undergo electrophilic substitution (e.g., nitration, halogenation) at the 4-position if activated.

  • Acetamide Linkage : Hydrolysis under acidic/basic conditions could yield carboxylic acid and p-toluidine derivatives.

  • Amino/Methylamino Groups : Potential for alkylation, acylation, or participation in hydrogen bonding.

Hypothetical Reaction Pathways

Reaction Type Conditions Expected Products
Hydrolysis Acidic (HCl, H₂SO₄) or basic (NaOH)Cleavage of acetamide to form 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)acetic acid + p-toluidine.
Oxadiazole Ring Opening Strong nucleophiles (e.g., NH₃)Substitution at the oxadiazole ring, potentially forming amidine or urea derivatives.
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄)Nitro-group addition to the pyrazole or tolyl rings.
Reductive Amination NaBH₃CN, H₂/PdReduction of the oxadiazole ring or acetamide carbonyl group.

Comparative Analysis with Structural Analogs

The search results highlight compounds with 1,2,4-triazole and acetamide motifs (e.g., PubChem CID 1124611 , HDAC inhibitors in ). Key observations:

  • Triazole vs. Oxadiazole Reactivity : Triazoles are more prone to ring-opening reactions compared to oxadiazoles, which are more stable but less biologically active.

  • Acetamide Stability : Analogs like N-(p-tolyl)acetamide derivatives resist hydrolysis at neutral pH but degrade under prolonged acidic conditions.

Research Gaps and Recommendations

  • Synthetic Routes : No published methods for synthesizing this exact compound exist in the reviewed literature. A plausible route could involve:

    • Coupling 5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole with bromoacetyl chloride.

    • Reacting the intermediate with p-toluidine.

  • Biological Activity : Structural similarity to HDAC inhibitors (e.g., HDAC1/2/3/8 in ) suggests potential epigenetic activity, but empirical validation is required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41) : Structural Similarities: Shares a pyrazole core and acetamide side chain. Key Differences: Replaces the oxadiazole ring with a thiazole moiety and lacks the o-tolyl substituent. Bioactivity: Demonstrated moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL), suggesting the pyrazole-thiazole-acetamide scaffold contributes to membrane disruption .

N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines :

  • Structural Similarities : Contains a nitrogen-rich heterocycle (dithiazole vs. oxadiazole) and aromatic substituents.
  • Key Differences : Lacks the pyrazole backbone and acetamide functionality.
  • Bioactivity : Exhibits insecticidal properties, likely due to electrophilic reactivity of the dithiazole ring .

Pyrazole-Oxadiazole Hybrids from C. gigantea Extracts : Structural Similarities: Natural analogs with fused pyrazole-oxadiazole systems. Key Differences: Lack synthetic modifications (e.g., methylamino or p-tolyl groups). Bioactivity: Effective against lepidopteran pests (LC₅₀ = 120 ppm), highlighting the role of oxadiazole in disrupting insect metabolic pathways .

Comparative Data Table

Property/Parameter Target Compound Compound 41 Dithiazole Derivatives C. gigantea Analogs
Core Structure Pyrazole + 1,2,4-oxadiazole Pyrazole + thiazole Dithiazole Pyrazole-oxadiazole (natural)
Substituents o-Tolyl, p-tolyl, methylamino Phenyl, methylamino Pyridinyl, chloro Unmodified natural groups
Synthetic Route Multi-step coupling/cyclization Ullmann coupling Cyclocondensation Plant extraction
Reported Bioactivity Hypothesized kinase inhibition Antimicrobial (MIC = 32 µg/mL) Insecticidal Lepidopteran toxicity (LC₅₀ = 120 ppm)
Solubility (LogP)* Estimated 2.8 (predicted) 2.5 (experimental) 3.1 (experimental) Not reported

*LogP values derived from analogous structures using computational tools (e.g., ChemDraw).

Key Research Findings

  • Steric Hindrance : The o-tolyl group may reduce metabolic degradation compared to unsubstituted aryl groups in dithiazole derivatives .
  • Synergistic Effects : Combining pyrazole and oxadiazole moieties (as in the target compound) mirrors the bioactivity of natural hybrids from C. gigantea, suggesting dual mechanisms of action (e.g., enzyme inhibition and oxidative stress induction) .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors and (2) coupling reactions to attach the pyrazole and acetamide moieties. For example, oxadiazole formation can be achieved using acid chlorides with amidoximes under reflux conditions, followed by Suzuki-Miyaura cross-coupling or nucleophilic substitution to assemble the final structure . Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd for coupling) are critical for yield optimization.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and connectivity.
  • FTIR to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects and hydrogen-bonding networks .

Q. What stability considerations are relevant for handling and storage?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO) but may degrade under prolonged exposure to light or moisture. Store in inert atmospheres (argon) at –20°C, and conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. What are common chemical reactivity patterns observed in similar oxadiazole-pyrazole hybrids?

The oxadiazole ring is susceptible to nucleophilic attack at the C-5 position, while the pyrazole NH group can participate in hydrogen bonding or deprotonation under basic conditions. Acetamide moieties may undergo hydrolysis in acidic/basic media, necessitating pH-controlled reaction environments .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

  • Stepwise monitoring : Use TLC or HPLC to track intermediate purity.
  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling efficiency.
  • Solvent optimization : Compare DMF (high polarity) vs. toluene (non-polar) for cyclization steps.
  • Temperature gradients : Gradual heating (e.g., 60°C → 110°C) improves oxadiazole ring closure .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Systematic substitutions : Replace o-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity.
  • Scaffold modifications : Compare pyrazole vs. triazole cores for binding affinity in enzymatic assays.
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors/donors .

Q. What methodologies are recommended for resolving contradictions in bioactivity data?

  • Assay validation : Cross-test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.
  • Dose-response curves : Ensure IC₅₀ values are consistent across replicates.
  • Off-target profiling : Use kinase panels or proteome-wide screens to identify unintended interactions .

Q. How to evaluate the compound’s pharmacokinetic (PK) properties in vitro?

  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to assess free fraction.
  • Caco-2 permeability : Model intestinal absorption via monolayer assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking and experimental binding data?

  • Re-dock with flexible residues : Account for protein conformational changes using molecular dynamics (MD) simulations.
  • Validate force fields : Compare AMBER vs. CHARMM parameters for ligand-protein interactions.
  • Experimental corroboration : Use SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. What strategies mitigate variability in synthetic batch purity?

  • Chromatographic standardization : Use prep-HPLC with a C18 column and isocratic elution (e.g., MeCN:H₂O 70:30).
  • Recrystallization screening : Test solvent pairs (e.g., ethanol/water) to improve crystalline purity.
  • In-process controls : Monitor by-products (e.g., uncyclized intermediates) via LC-MS .

Methodological Tables

Q. Table 1. Common Synthetic Intermediates and Their Roles

IntermediateRole in SynthesisKey Reaction ConditionsReference
Amidoxime precursorOxadiazole ring formationReflux with acid chloride
Halogenated pyrazoleCross-coupling substratePd catalysis, 80–100°C
Acetamide derivativeFinal coupling moietyDCC/HOBt activation, RT

Q. Table 2. Recommended Analytical Parameters

TechniqueCritical ParametersApplication Example
¹H NMRDeuterated solvent (DMSO-d₆), 500 MHzConfirming methylamino group shift
HRMSESI+ mode, resolution >30,000Validating molecular formula
X-rayCryogenic cooling (100 K)Resolving oxadiazole planarity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.